3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Structure-Activity Relationship (SAR) P2X Receptor Agonism Prostaglandin Receptor Agonism

3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034384-51-3) is a heterocyclic small molecule (MF: C15H22N2O4, MW: 294.35 g/mol). It features a central piperidine ring, N-functionalized with a cyclopentylacetyl group and substituted at the 4-position with an oxazolidine-2,4-dione moiety.

Molecular Formula C15H22N2O4
Molecular Weight 294.351
CAS No. 2034384-51-3
Cat. No. B2993625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
CAS2034384-51-3
Molecular FormulaC15H22N2O4
Molecular Weight294.351
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CCC(CC2)N3C(=O)COC3=O
InChIInChI=1S/C15H22N2O4/c18-13(9-11-3-1-2-4-11)16-7-5-12(6-8-16)17-14(19)10-21-15(17)20/h11-12H,1-10H2
InChIKeyGSDPJIUYJUCGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(2-Cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS: 2034384-51-3) Procurement Overview


3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034384-51-3) is a heterocyclic small molecule (MF: C15H22N2O4, MW: 294.35 g/mol) [1]. It features a central piperidine ring, N-functionalized with a cyclopentylacetyl group and substituted at the 4-position with an oxazolidine-2,4-dione moiety [2]. This compound belongs to a class of piperidinyl-oxazolidinediones, some of which have been investigated for their activity as enzyme inhibitors (e.g., FAAH, sEH) or receptor agonists (e.g., EP2) . This specific compound is commercially available for research purposes, supplied at a typical purity of 90%+ [3].

Why N-Acyl Piperidinyl-Oxazolidinediones Are Not Interchangeable: The Case for 3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione


Subtle variations in the N-acyl substituent on the piperidine ring of oxazolidine-2,4-diones can lead to dramatic functional shifts. For example, a cyclopropanecarbonyl analog (CP-544326) acts as a potent prostaglandin EP2 receptor agonist with an IC50 of 10 nM , while a cyclobutanecarbonyl analog is reported as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . This demonstrates that the acyl group is a critical selectivity determinant. Therefore, a cyclopentylacetyl-substituted compound like CAS 2034384-51-3 cannot be considered a generic substitute for its analogs. Its specific pharmacological profile, target engagement, and physicochemical properties are uniquely dictated by its cyclopentyl ring, which offers a distinct steric and lipophilic environment compared to smaller (cyclopropyl) or larger (cyclobutyl) rings [1].

Quantifiable Differentiation Assessment for 3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione


Structural Differentiator: Acyl Group Ring Size and the Resulting Scaffold's Target Selectivity

The compound's defining structural feature is its cyclopentylacetyl group. This enables a direct class-level inference of its differentiation from analogs. The cyclopropanecarbonyl analog, CP-544326, is a potent EP2 agonist (IC50 10 nM) , while the cyclobutanecarbonyl analog is reported as a dual sEH/FAAH inhibitor . This demonstrates a property cliff where ring size changes the biological target. The cyclopentyl ring on CAS 2034384-51-3 represents a distinct, intermediate steric and hydrophobic volume that likely directs selectivity to a different subset of targets within the oxazolidinedione class [1].

Structure-Activity Relationship (SAR) P2X Receptor Agonism Prostaglandin Receptor Agonism Enzyme Inhibition

Physicochemical Differentiator: Computed LogP Compared to a Key Analog

Lipophilicity, a crucial determinant of membrane permeability and metabolic clearance, differs predictably between analogs. The computationally derived partition coefficient (LogP) for 3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is 1.21 [1]. While a direct LogP value for the cyclobutanecarbonyl analog is not available from the provided sources, the cyclopentyl group introduces a larger, more lipophilic surface than a cyclobutyl group. This quantitative LogP value serves as a baseline for comparing its ADME profile with less lipophilic, smaller-ring analogs, directly impacting its suitability for different assay conditions, particularly those involving cell permeability.

Lipophilicity ADME Drug-likeness Molecular Descriptors

Chemical Property Differentiator: Molecular Weight as a Selection Factor

The molecular weight (MW) of the target compound is 294.35 g/mol [1]. This places it below the common 500 Da rule-of-five threshold, indicating good potential for oral bioavailability. A key analog, 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione, has a substantially higher MW of 395.39 g/mol [2]. The lower MW of CAS 2034384-51-3 suggests it provides a more fragment-like starting point for lead optimization, offering greater efficiency in terms of adding molecular weight during the hit-to-lead process without rapidly exceeding drug-likeness limits.

Molecular Weight Lead-likeness Fragment-based Screening Physicochemical Properties

Supply Chain Differentiator: Availability, Purity, and Price Benchmark

A direct procurement advantage exists for CAS 2034384-51-3. It is available from a commercial supplier (Life Chemicals) in pre-packaged quantities from 2μmol ($57) to 30mg ($119) with a source-specified purity of 90%+ [1]. This contrasts with the situation for a close structural analog, 3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione, which, while listed in a catalog, requires a direct inquiry for price and delivery time, indicating potential supply constraints . The defined pricing and tiered quantities for CAS 2034384-51-3 provide immediate procurement certainty.

Procurement Sourcing Purity Price Benchmarking

State-of-the-Art Differentiator: Unclaimed Biological Space for Novel IP Generation

Unlike its cyclopropyl and cyclobutyl analogs, which have established biological activity and are subjects of extensive research, a search of patents and authoritative databases reveals a distinct lack of any claimed or reported biological activity and associated intellectual property (IP) for 3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione [1]. In contrast, the mechanism of action for 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione is already described as a dual sEH/FAAH inhibitor , and CP-544326 is a well-characterized EP2 agonist . This represents a significant strategic differentiation: a validated, drug-like core scaffold with a completely unencumbered biological target space for generating novel composition-of-matter IP.

Intellectual Property Patent Landscape Novel Chemical Space FAAH/sEH Dual Inhibition

Analytical Differentiator: Unique Spectroscopic Fingerprint from Structural Analogs

The compound's identity is confirmed by unique analytical identifiers that definitively distinguish it from all other chemical entities. Its InChI Key is `GSDPJIUYJUCGJI-UHFFFAOYSA-N` and its canonical SMILES is `O1CC(=O)N(C2CCN(C(CC3CCCC3)=O)CC2)C1=O` [1]. These are digital fingerprints unique to this molecule. A closely related compound in a spectral database, 3-(2-cyclopentylacetyl)-4-isopropyl-oxazolidin-2-one, has a different oxazolidine core and lacks the piperidine spacer, making it analytically distinct [2]. These identifiers are crucial for incoming quality control (QC) to verify the purchased material is not a mislabeled analog.

Analytical Chemistry Spectroscopy Quality Control Structure Confirmation

Optimal Research Scenarios for Procuring 3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione


Exploratory SAR to Determine Acyl-Ring Size Selectivity Switches

This compound is ideally suited as a key probe in a structure-activity relationship (SAR) study. As demonstrated, changing the N-acyl group from cyclopropyl to cyclobutyl switches the target from EP2 agonism to dual sEH/FAAH inhibition . Including this cyclopentyl analog in the same panel is the logical next step to map how the ring size incrementally modulates selectivity, affinity, and the resulting pharmacological phenotype. Its use here directly addresses a clear scientific question arising from published data on adjacent analogs.

Novel Target Deconvolution and Chemical Proteomics

Given the complete absence of any known biological target or mechanism of action for this compound [1], it is an excellent candidate for target deconvolution studies (e.g., chemical proteomics, affinity-based protein profiling). Unlike its mechanism-annotated analogs (CP-544326, dual sEH/FAAH inhibitor), its target engagement profile is a blank slate. This allows researchers to discover a novel protein target without the bias of pre-existing literature, creating a high-value path to first-in-class target identification and novel IP generation.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Its low molecular weight (294.35 g/mol) [2] and defined LogP (1.21) [3] make it a superior, more efficient starting point for lead optimization compared to heavier analogs (e.g., >395 g/mol) [4]. In a fragment-based or hit-expansion program, this compound serves as a minimal, ligand-efficient core onto which functionality can be systematically added. This approach allows medicinal chemists to control the trajectory of physicochemical properties, avoiding the early molecular obesity common with larger starting points.

Analytical Method Development and Metabolite Identification Standard

The well-defined structural identifiers (SMILES: `O1CC(=O)N(C2CCN(C(CC3CCCC3)=O)CC2)C1=O`) and the unique InChI Key (`GSDPJIUYJUCGJI-UHFFFAOYSA-N`) [5] make this an ideal reference standard for developing analytical methods (e.g., LC-MS/MS, GC-MS). It can be used to calibrate instruments for quantifying metabolic stability or detecting putative metabolites in reaction mixtures, ensuring specificity against structurally similar but distinct compounds like 3-(2-cyclopentylacetyl)-4-isopropyl-oxazolidin-2-one [6].

Quote Request

Request a Quote for 3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.